molecular formula C9H8N4OS B1608975 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide CAS No. 58756-27-7

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide

Cat. No. B1608975
CAS RN: 58756-27-7
M. Wt: 220.25 g/mol
InChI Key: XDVVXTHOGVAERA-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

  • Antimycobacterial Activity

    • Field : Medicinal Chemistry
    • Application : The compounds 1g and 1h exhibited inhibitory activity of 6.25 μg/mL and 1.25 μg/mL respectively, and can be considered as a good start point for the discovery of new lead compounds in the field of multi-drug resistant tuberculosis .
    • Results : The compounds 1g and 1h exhibited inhibitory activity of 6.25 μg/mL and 1.25 μg/mL respectively .
  • Antibacterial Activity and CT-DNA Binding

    • Field : Medicinal Chemistry
    • Application : 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
    • Method : The compounds were characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods. DFT calculations (b3lyp/6-311++G (d,p)) were performed to investigate the structures’ geometry and physiochemical properties .
    • Results : Their antibacterial activity was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium and found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : The antitumor activity of the synthesized compounds was determined against liver carcinoma cell line HepG2 .
  • Protection of the Cyclohexadiene Fragment in Natural Compounds

    • Field : Organic Chemistry
    • Application : 1,4-Adducts with triazolinedione, which readily undergo retrodienefragmentation, have found application for the protection of the cyclohexadiene fragment in several natural compounds (for example, in vitamin D) .
  • Synthesis of Novel Compounds for Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : In this study, novel compounds were synthesized in order to obtain substances with significant antimicrobial activity .

properties

IUPAC Name

4-phenylthiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c10-11-9(14)8-7(12-13-15-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVVXTHOGVAERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380276
Record name 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide

CAS RN

58756-27-7
Record name 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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